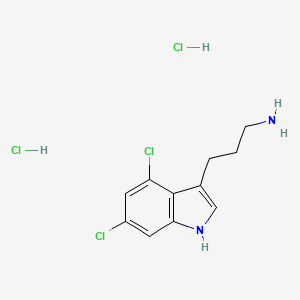
Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves a multi-step process. One common method includes the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions, such as temperature and choice of catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Methyl 2-benzyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline-6-carboxylate: Contains a methoxy group instead of chlorine, leading to different chemical properties.
Uniqueness
The presence of the chlorine atom in Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate makes it unique compared to its analogs. This halogen can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
1375069-42-3 |
|---|---|
Formule moléculaire |
C18H18ClNO2 |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
methyl 2-benzyl-5-chloro-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C18H18ClNO2/c1-22-18(21)16-8-7-14-12-20(10-9-15(14)17(16)19)11-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Clé InChI |
VSVYEKNQJAHEBT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(CN(CC2)CC3=CC=CC=C3)C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)


![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)



![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)
